3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-8(4-5-10(14)15)9-3-2-6-12-11(9)13-7/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXHNDUVHOZKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677988 | |
| Record name | 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18502-18-6 | |
| Record name | 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the realm of neuropharmacology. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for treating neurological disorders.
Case Study: Neuroprotective Effects
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit neuroprotective properties. For instance, studies have shown that these compounds can modulate pathways involved in neurodegeneration, potentially offering new avenues for the treatment of conditions like Alzheimer's disease .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. The incorporation of substituents such as propanoic acid enhances their efficacy against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays demonstrated that compounds related to 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exhibit significant cytotoxic effects on human cancer cells. For example, derivatives were tested against breast and lung cancer cells, showing IC50 values in the low micromolar range .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. Notably, it has shown promise as an inhibitor of α-glucosidase, which plays a crucial role in carbohydrate metabolism.
Case Study: α-Glucosidase Inhibition
A series of experiments indicated that derivatives of this compound could effectively inhibit α-glucosidase activity, suggesting their potential use in managing type 2 diabetes by delaying glucose absorption .
Table 1: Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Pyrrolopyridine Core
Substituent Variations
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid (CAS 27663-72-5) Key Difference: Lacks the 2-methyl group. However, it may decrease metabolic stability compared to the methylated analog .
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 858275-30-6) Key Difference: Replaces the propanoic acid chain with a carbaldehyde group. Impact: The aldehyde group introduces electrophilicity, enabling nucleophilic addition reactions. This compound is more reactive but less stable in aqueous environments .
Halogenated Derivatives
3-{3-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic Acid Hydrochloride (CAS 2866334-22-5) Key Difference: Chlorine substitution at the 3-position and a hydrochloride salt form. Impact: The chloro group increases lipophilicity, improving membrane permeability. The hydrochloride salt enhances water solubility, making it suitable for intravenous formulations .
Modifications to the Propanoic Acid Chain
Amino Acid Derivatives
7-Azatryptophan (2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid, CAS 1137-00-4) Key Difference: An α-amino group replaces the hydrogen on the propanoic acid’s β-carbon. Impact: Functions as a tryptophan analog, interfering with protein synthesis or enzyme activity. Used in biochemical studies to probe metabolic pathways .
2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid (CAS 129423-33-2) Key Difference: A tert-butoxycarbonyl (Boc)-protected amino group. Impact: The Boc group enhances stability during solid-phase peptide synthesis, allowing selective deprotection in multi-step reactions .
Acetylated Derivatives
2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid (CAS 63024-18-0) Key Difference: Acetylation of the amino group. Impact: Reduces polarity and may improve blood-brain barrier penetration, but decreases hydrogen-bonding capacity .
Extended Aromatic Systems
3-[3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl]propanoic Acid (PDB ID: 0RA) Key Difference: A phenyl ring bridges the pyrrolopyridine and propanoic acid. Impact: The extended π-system enhances fluorescence properties, making it useful in imaging studies. However, increased molecular weight may limit bioavailability .
Comparative Data Table
Research Findings and Trends
- Solubility and Bioavailability: The methyl group in the target compound improves metabolic stability but reduces aqueous solubility compared to non-methylated analogs like CAS 27663-72-5 .
- Therapeutic Potential: Amino acid derivatives (e.g., 7-azatryptophan) show promise in targeting tryptophan-dependent pathways in cancer and immune disorders .
- Synthetic Utility : Boc-protected derivatives (CAS 129423-33-2) are critical for peptide synthesis, underscoring the importance of modular design in drug development .
Biological Activity
3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly as a kinase inhibitor and its implications in various therapeutic areas. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse biological activities.
1. Kinase Inhibition
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant inhibitory effects on various kinases. For instance, studies have demonstrated that these compounds can inhibit the SGK-1 kinase pathway, which is implicated in several diseases including cancer and metabolic disorders .
2. Antitumor Activity
The antitumor potential of pyrrolo[2,3-b]pyridine derivatives has been extensively studied. A notable example includes the evaluation of these compounds against various cancer cell lines. The results indicated that certain derivatives exhibit cytotoxic effects through apoptosis induction and cell cycle arrest .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Induction of apoptosis |
| 1H-pyrrolo[2,3-b]pyridine derivative | MCF-7 | 10 | Cell cycle arrest |
3. Antimycobacterial Activity
The compound has also shown promise against Mycobacterium tuberculosis. In vitro studies revealed that certain derivatives possess significant activity against this pathogen, potentially offering new avenues for tuberculosis treatment .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, these compounds disrupt signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : The activation of caspases and modulation of Bcl-2 family proteins have been linked to the apoptotic effects observed in cancer cell lines treated with these derivatives.
Case Study 1: Antitumor Efficacy
A study conducted by Deraeve et al. evaluated the antitumor efficacy of various pyrrolo[2,3-b]pyridine derivatives. The study found that the specific derivative containing the propanoic acid moiety exhibited enhanced cytotoxicity against HeLa cells compared to other derivatives. This was attributed to its ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Antimycobacterial Properties
In another research effort, derivatives were tested for their activity against M. tuberculosis. The results showed that specific compounds had MIC values significantly lower than traditional antibiotics used in tuberculosis treatment, suggesting a potential role in developing new therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or regioselective functionalization of pyrrolo[2,3-b]pyridine scaffolds. For example, Scheme 3 in outlines a method using NaH, TsCl, and boronic acids under Pd(PPh₃)₄ catalysis to introduce substituents. Key steps include halogenation (e.g., N-iodosuccinimide for iodination) and Suzuki-Miyaura coupling for aryl group incorporation . Optimized reaction conditions (e.g., toluene/EtOH solvent systems at 90–105°C) are critical for yield and purity.
Q. What analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves structural ambiguities, particularly distinguishing between regioisomers. Mass spectrometry confirms molecular weight (e.g., ESI-MS for MW 204.23 validation), while IR spectroscopy identifies functional groups like the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹). Purity assessment requires HPLC with UV detection (λ ~260 nm for pyrrolopyridine absorption) .
Q. How should researchers handle and store this compound safely?
Due to its hazard profile (H302, H315, H319, H335), wear lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation of dust. Store in sealed containers at room temperature, away from moisture. Spills should be absorbed with inert materials (e.g., sand) and disposed of as hazardous waste .
Q. What are the solubility properties of this compound in common solvents?
While explicit data are limited ( lacks physical properties), analogs suggest moderate solubility in DMSO and methanol but poor solubility in water. Solubility can be enhanced via salt formation (e.g., sodium or ethyl ester derivatives) .
Q. How can researchers address missing physicochemical data (e.g., melting point)?
Computational tools like COSMOtherm or molecular dynamics simulations predict properties such as melting points. Experimentally, differential scanning calorimetry (DSC) or capillary melting point apparatus can fill data gaps .
Advanced Research Questions
Q. How can structural contradictions in NMR data be resolved for pyrrolo[2,3-b]pyridine derivatives?
For ambiguous NOESY or COSY correlations, employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model chemical shifts and compare with experimental data. Advanced techniques like HMBC can clarify long-range couplings, particularly for methyl and propanoic acid groups .
Q. What strategies improve regioselectivity in synthesizing 3-substituted pyrrolo[2,3-b]pyridines?
Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd/Cu systems) to control substitution patterns. demonstrates that TsCl-mediated protection enhances selectivity during Suzuki couplings. Solvent polarity (e.g., THF vs. DMF) also influences reaction pathways .
Q. What in vitro assays are suitable for evaluating kinase inhibitory activity?
Screen against kinase panels (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are determined via dose-response curves (0.1–100 µM). Counter-screening against unrelated enzymes (e.g., phosphatases) ensures specificity .
Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity?
Comparative SAR studies ( ) show that electron-withdrawing groups (e.g., CF₃) enhance binding affinity to hydrophobic kinase pockets, while methyl groups improve metabolic stability. Docking studies (AutoDock Vina) and MD simulations quantify these effects .
Q. What computational methods predict metabolic pathways for this compound?
Software like MetaSite or StarDrop models phase I/II metabolism. Key sites include the pyrrolo[2,3-b]pyridine ring (oxidation) and propanoic acid (glucuronidation). Validate predictions with LC-MS/MS analysis of hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
